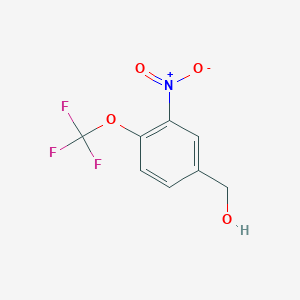

3-Nitro-4-(trifluoromethoxy)benzyl alcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO4 |

|---|---|

Molecular Weight |

237.13 g/mol |

IUPAC Name |

[3-nitro-4-(trifluoromethoxy)phenyl]methanol |

InChI |

InChI=1S/C8H6F3NO4/c9-8(10,11)16-7-2-1-5(4-13)3-6(7)12(14)15/h1-3,13H,4H2 |

InChI Key |

PKZJDUBYGUFLFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])OC(F)(F)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Nitro 4 Trifluoromethoxy Benzyl Alcohol

Oxidation Reactions of the Benzylic Alcohol Moiety

The oxidation of the benzylic alcohol group in 3-Nitro-4-(trifluoromethoxy)benzyl alcohol can yield either the corresponding aldehyde, 3-nitro-4-(trifluoromethoxy)benzaldehyde, or the carboxylic acid, 3-nitro-4-(trifluoromethoxy)benzoic acid. The outcome of the reaction is highly dependent on the choice of oxidant and reaction conditions. The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups makes the benzylic carbon more electron-deficient, which can influence the rate and mechanism of oxidation.

Catalytic Oxidation to Aldehyde Derivatives

The selective oxidation of primary benzylic alcohols to aldehydes is a crucial transformation in organic synthesis, preventing overoxidation to the carboxylic acid. ajgreenchem.com This is typically achieved using catalytic methods under mild conditions.

Heterogeneous catalysts are widely employed for the selective oxidation of benzyl (B1604629) alcohols due to their ease of separation and recyclability. Palladium and silver-based catalysts have shown high efficacy.

Palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) serves as an efficient heterogeneous catalyst for the selective oxidation of various benzyl alcohol derivatives to their corresponding aldehydes. nih.govnih.govresearchgate.net These reactions are often conducted under solvent-free conditions, utilizing molecular oxygen as the oxidant, which aligns with the principles of green chemistry. nih.govresearchgate.net Studies on a range of substituted benzyl alcohols have demonstrated high conversion yields, often within a few hours. nih.govresearchgate.net The presence of strong electron-withdrawing groups, such as the nitro group on the aromatic ring, can impact the reaction rate. For instance, the oxidation of benzyl alcohols with electron-withdrawing substituents often proceeds effectively, yielding the desired aldehyde with high selectivity.

Silver-doped manganese dioxide (Ag-doped MnO₂) is another effective catalyst for the aerobic oxidation of benzyl alcohols. Research has shown that catalysts like 1% Ag-MnO₂ can achieve high conversion (>99%) and selectivity (>99%) for the oxidation of benzyl alcohol to benzaldehyde (B42025). researchgate.net The catalytic system has been successfully applied to benzyl alcohol derivatives containing both electron-donating and electron-withdrawing groups. For example, substrates such as 4-nitrobenzyl alcohol and 4-(trifluoromethyl)benzyl alcohol were efficiently converted to their respective aldehydes, indicating the catalyst's tolerance to electron-deficient systems. researchgate.net This suggests that this compound would also be a suitable substrate for this catalytic system.

| Substrate | Catalyst | Oxidant | Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Alcohol Derivatives | Pd/AlO(OH) | O₂ | Solvent-free, Ultrasonic | High | High | nih.govresearchgate.net |

| 4-Nitrobenzyl alcohol | 1% Ag-MnO₂ | - | - | High | High | researchgate.net |

| 4-(Trifluoromethyl)benzyl alcohol | 1% Ag-MnO₂ | - | - | High | High | researchgate.net |

Photocatalysis offers an environmentally friendly alternative for selective organic transformations, utilizing light energy to drive chemical reactions at ambient temperature and pressure. rsc.org Semiconductors like titanium dioxide (TiO₂) and bismuth vanadate (B1173111) (BiVO₄) are commonly used as photocatalysts for the oxidation of benzyl alcohols. rsc.orgmdpi.com

The process involves the generation of electron-hole pairs in the semiconductor upon light irradiation. researchgate.net These charge carriers then initiate redox reactions. The photogenerated holes can directly oxidize the alcohol, or they can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals, which in turn act as the oxidizing agent. mdpi.com The selectivity towards the aldehyde is a key challenge, as overoxidation to the carboxylic acid can occur. researchgate.net

Studies using TiO₂ have demonstrated the feasibility of selective oxidation of benzyl alcohol to benzaldehyde, often with high selectivity (≥99%). uct.ac.za The efficiency of the process can be enhanced by modifying the TiO₂ surface, for example, by depositing noble metal clusters like iridium, which can suppress the recombination of electron-hole pairs and facilitate the activation of molecular oxygen. rsc.orgresearchgate.net

Bismuth vanadate (BiVO₄) is a promising photocatalyst due to its ability to absorb visible light. mdpi.com Pristine and modified BiVO₄ photoanodes have been used for the TEMPO-mediated oxidation of benzyl alcohol to benzaldehyde, achieving high faradaic efficiency. nih.gov The performance of BiVO₄ can be significantly improved by decorating it with plasmonic nanoparticles, such as gold (Au), which enhances visible light absorption and promotes charge separation. acs.org For instance, a BiVO₄/BiOBr/Au composite showed 100% conversion of benzyl alcohol with 99% selectivity to benzaldehyde after 4 hours of irradiation. acs.org

| Catalyst | Light Source | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Modified TiO₂ (Ir/TiO₂) | UV | Benzyl Alcohol | - | High | rsc.org |

| BiVO₄/BiOBr/Au 3% | Visible | Benzyl Alcohol | 100 | 99 | acs.org |

| Ag/Pd/m-BiVO₄ | Visible | Benzyl Alcohol | 89.9 | >99 | mdpi.com |

The mechanism of benzylic alcohol oxidation over heterogeneous and photocatalytic systems involves several key steps. For metal-catalyzed aerobic oxidations, the reaction is generally believed to proceed via an initial deprotonation of the alcohol's hydroxyl group, followed by the rate-determining transfer of a hydride from the benzylic carbon to the catalyst. acs.orgresearchgate.net

The process can be summarized as follows:

Adsorption and Deprotonation : The benzyl alcohol molecule adsorbs onto the catalyst surface. A base, which can be the catalyst support itself or an additive, facilitates the deprotonation of the hydroxyl group to form an alkoxide intermediate. acs.org

Hydride Transfer : This is often the rate-limiting step, where a hydride ion (H⁻) is transferred from the benzylic carbon of the adsorbed alkoxide to an active site on the metal catalyst. acs.orgasianpubs.org The presence of electron-withdrawing groups on the aromatic ring, as in this compound, would destabilize the developing positive charge on the benzylic carbon during hydride abstraction, potentially slowing down this step.

Product Desorption and Catalyst Regeneration : The resulting aldehyde desorbs from the surface. The catalyst, now in a reduced state (e.g., carrying a hydride), is re-oxidized by the primary oxidant (e.g., molecular oxygen), completing the catalytic cycle. acs.org

In photocatalytic oxidation, the mechanism is initiated by the photogenerated holes (h⁺). researchgate.net The alcohol adsorbs on the photocatalyst surface, and the reaction can proceed via two main pathways:

Direct Oxidation : The adsorbed alcohol is directly oxidized by a photogenerated hole.

Indirect Oxidation : The hole reacts with adsorbed water or surface hydroxyl groups to form a hydroxyl radical (•OH), which then attacks the alcohol.

Following the initial oxidation step, a common pathway involves the abstraction of the hydrogen from the hydroxyl group, followed by the abstraction of the hydrogen from the benzylic carbon, leading to the formation of the aldehyde. researchgate.net The entire process involves the synergistic action of various reactive species, including holes, electrons, hydroxyl radicals, and superoxide (B77818) radicals. mdpi.com

Oxidation to Carboxylic Acid Derivatives

While selective oxidation to aldehydes is often desired, the complete oxidation of the benzylic alcohol to a carboxylic acid is also a valuable transformation. This typically requires stronger oxidizing agents or more forcing reaction conditions than those used for aldehyde synthesis.

A convenient one-pot, two-step procedure for converting primary alcohols to carboxylic acids involves an initial oxidation to the aldehyde using sodium hypochlorite (B82951) (NaOCl) in the presence of a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst, followed by further oxidation with sodium chlorite (B76162) (NaClO₂). nih.gov This method is known for its wide applicability and compatibility with sensitive functional groups, making it potentially suitable for a complex substrate like this compound. nih.gov

Photocatalytic methods can also be tuned to favor the formation of carboxylic acids. Under certain conditions, such as prolonged irradiation or specific catalyst systems, the intermediate aldehyde can be further oxidized to the corresponding carboxylic acid. nih.gov For instance, various substituted benzyl alcohols have been successfully oxidized to their corresponding benzoic acids using a photocatalytic system under LED irradiation with oxygen or air as the oxidant. nih.gov The presence of electron-withdrawing groups on the aromatic ring is generally well-tolerated in these transformations. nih.gov

Etherification Reactions Involving the Benzylic Alcohol

The benzylic alcohol group of this compound can undergo etherification reactions with other alcohols to form ethers. This transformation typically proceeds via nucleophilic substitution, where the hydroxyl group is converted into a good leaving group, followed by attack from another alcohol molecule.

Iron salts, such as FeCl₃·6H₂O and FeCl₂·4H₂O, have been developed as effective catalysts for the dehydrative etherification of benzyl alcohols. nih.govacs.org These reactions can be used for both symmetrical etherification (coupling of two identical alcohol molecules) and non-symmetrical etherification (coupling of two different alcohols). nih.gov The mechanism is believed to be ionic, with the iron(III) species acting as a Lewis acid to activate the hydroxyl group of the benzyl alcohol, facilitating its departure as water and the formation of a benzylic carbocation intermediate. This intermediate is then attacked by a second alcohol molecule to form the ether.

For this compound, the formation of a benzylic carbocation would be significantly disfavored due to the powerful electron-withdrawing effects of the nitro and trifluoromethoxy groups. These groups would destabilize the positive charge on the benzylic carbon, making an Sₙ1-type mechanism less likely. Therefore, etherification reactions of this substrate would likely require alternative pathways or highly reactive coupling partners. Other methods for etherification, such as the Williamson ether synthesis (which would involve converting the alcohol to an alkoxide and reacting it with an alkyl halide), might be more suitable. Alternatively, methods that avoid the formation of a free carbocation, potentially involving different catalytic systems, would be necessary. organic-chemistry.org

Homo- and Cross-Etherification Pathways

Etherification of benzyl alcohols can proceed through several pathways, often catalyzed by acid or metal complexes, to form symmetrical (homo-etherification) or unsymmetrical (cross-etherification) ethers. These reactions typically involve the formation of a benzylic carbocation intermediate, which is then attacked by an alcohol nucleophile.

For this compound, the strong electron-withdrawing nature of the -NO₂ and -OCF₃ groups destabilizes the formation of a positive charge at the benzylic position. Consequently, reaction pathways that rely on the formation of a benzylic carbocation (Sɴ1-type mechanism) are significantly hindered. vedantu.comorganic-chemistry.org Alternative mechanisms, such as those catalyzed by iron(III) chloride, may proceed through an ionic pathway where the Lewis acid activates the hydroxyl group, facilitating its departure without forming a free carbocation. nih.gov

Homo-etherification: The self-condensation of two molecules of this compound to form the corresponding dibenzyl ether would likely require harsh reaction conditions, such as high temperatures and a strong Lewis acid catalyst, to overcome the deactivated nature of the substrate. acs.org

Influence of Substituents on Etherification Reactivity (e.g., Trifluoromethyl Group)

The substituents on the aromatic ring have a profound impact on the reactivity of benzyl alcohols in etherification reactions. Electron-donating groups (EDGs) stabilize the benzylic carbocation intermediate, thus accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) destabilize this intermediate, leading to a significant decrease in reactivity. vedantu.comnih.govorientjchem.org

In this compound, both the nitro group and the trifluoromethoxy group are potent EWGs.

Nitro Group (-NO₂): This group deactivates the ring through both a strong resonance (-M) and inductive (-I) effect, significantly reducing electron density at the benzylic position and destabilizing any developing positive charge. vedantu.comorientjchem.org

Trifluoromethoxy Group (-OCF₃): While the oxygen has lone pairs, the strong electron-withdrawing nature of the CF₃ group dominates, making the -OCF₃ group a net electron-withdrawing substituent. mdpi.com

Trifluoromethyl Group (-CF₃) as a comparison: The trifluoromethyl group is a powerful EWG. Studies on the etherification of benzyl alcohols containing a -CF₃ group have shown a deactivating effect, preventing the reaction under certain conditions or requiring higher temperatures to proceed. acs.org The combined effect of -NO₂ and -OCF₃ in the target molecule would be expected to result in even lower reactivity compared to a benzyl alcohol with only a single -CF₃ group.

| Substituent (para-position) | Electronic Effect | Influence on Benzylic Carbocation | Predicted Reaction Rate |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Strongly Stabilizing | Fastest |

| -CH₃ (Methyl) | Electron-Donating | Stabilizing | Fast |

| -H (None) | Neutral | Baseline | Moderate |

| -Cl (Chloro) | Electron-Withdrawing | Destabilizing | Slow |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Strongly Destabilizing | Very Slow |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Destabilizing | Very Slow |

Reactivity of the Nitro Group: Reduction and Further Transformations

The nitro group is a versatile functional group that readily undergoes reduction to an amine. This transformation is one of the most important reactions for aromatic nitro compounds. wikipedia.org The reduction of the nitro group in this compound to form 3-Amino-4-(trifluoromethoxy)benzyl alcohol can be achieved using a variety of reagents.

The choice of reducing agent is crucial to ensure chemoselectivity, meaning the nitro group is reduced without affecting the benzylic alcohol or the trifluoromethoxy group.

Catalytic Hydrogenation: Hydrogen gas (H₂) with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common and effective method. commonorganicchemistry.com However, care must be taken as prolonged reaction times or harsh conditions could potentially lead to the hydrogenolysis (cleavage) of the C-O bond at the benzylic position. organic-chemistry.org

Metal/Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl) are widely used for the reduction of aromatic nitro groups. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent is known for its mildness and can selectively reduce nitro groups in the presence of other sensitive functional groups like nitriles or esters, making it a suitable choice. commonorganicchemistry.comstackexchange.com

Once the nitro group is reduced to an amine, it opens up a wide range of further transformations. The resulting aniline (B41778) derivative can undergo reactions such as diazotization to form a diazonium salt, which is a versatile intermediate for introducing various other functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions. thieme-connect.com The amine can also be acylated to form amides or participate in other coupling reactions.

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂ / Pd/C | H₂ gas, Methanol/Ethanol solvent | Clean reaction, high yield | Potential for benzylic hydrogenolysis |

| Fe / HCl or NH₄Cl | Aqueous/alcoholic solvent, heat | Inexpensive, effective | Requires acidic conditions, iron sludge waste |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, heat | Mild, good chemoselectivity | Stoichiometric amounts of tin salts |

| Zn / NH₄Cl | Aqueous medium | Mild conditions | Stoichiometric amounts of zinc salts |

Reactivity of the Trifluoromethoxy Group: Stability and Potential Transformations

The trifluoromethoxy (-OCF₃) group is renowned for its high chemical and metabolic stability. mdpi.com This stability arises from the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which makes the group resistant to both acidic and basic conditions as well as oxidative and reductive environments. researchgate.netrsc.org

In the context of this compound, the -OCF₃ group is expected to be largely unreactive under most synthetic conditions used to modify the nitro or benzylic alcohol functionalities.

Stability: It is highly resistant to cleavage and does not typically participate in nucleophilic or electrophilic substitution reactions on the aromatic ring. Its primary role is to modify the electronic properties and lipophilicity of the molecule. mdpi.com

Potential Transformations: While generally considered inert, transformations of aromatic trifluoromethyl (-CF₃) groups through C-F bond cleavage have been developed under specific, often harsh, catalytic conditions. tcichemicals.comresearchgate.net Similar transformations for the -OCF₃ group are less common and would require highly specialized reagents designed to activate the strong C-F bonds, which are not standard synthetic procedures. nih.gov For most practical purposes, the trifluoromethoxy group can be considered a stable spectator group.

Functional Group Interconversions and Derivatization at the Benzylic Position

The benzylic position is a key site of reactivity, allowing for numerous functional group interconversions. chemistrysteps.com The presence of strong EWGs on the ring makes Sɴ1-type reactions, which proceed through a carbocation, highly unfavorable. libretexts.org Therefore, reactions tend to follow Sɴ2 or radical pathways.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-Nitro-4-(trifluoromethoxy)benzaldehyde, or further to the carboxylic acid, 3-Nitro-4-(trifluoromethoxy)benzoic acid. Mild oxidizing agents would favor the formation of the aldehyde, while strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ would typically yield the carboxylic acid. chemistrysteps.comnih.govfrontiersin.org

Conversion to Benzylic Halide: The alcohol can be converted into a more reactive leaving group, such as a benzyl bromide or chloride. Reagents like PPh₃/NBS (for bromination) or SOCl₂ (for chlorination) can be used. rsc.org This transformation creates a versatile electrophilic center.

Nucleophilic Substitution: The resulting benzylic halide is an excellent substrate for Sɴ2 reactions. This allows for the introduction of a wide variety of nucleophiles at the benzylic position, leading to the synthesis of ethers, esters, azides, nitriles, and other derivatives. rsc.orgresearchgate.net

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (to Aldehyde) | PCC, DMP, or MnO₂ | -CHO (Aldehyde) |

| Oxidation (to Carboxylic Acid) | KMnO₄ or Na₂Cr₂O₇, H₂SO₄ | -COOH (Carboxylic Acid) |

| Halogenation (Bromination) | PBr₃ or PPh₃/NBS | -CH₂Br (Benzyl Bromide) |

| Halogenation (Chlorination) | SOCl₂ or PCl₅ | -CH₂Cl (Benzyl Chloride) |

| Nucleophilic Substitution (using -CH₂Br) | NaCN | -CH₂CN (Nitrile) |

| Nucleophilic Substitution (using -CH₂Br) | NaN₃ | -CH₂N₃ (Azide) |

| Williamson Ether Synthesis (using -CH₂Br) | NaOR' (Sodium Alkoxide) | -CH₂OR' (Ether) |

Advanced Spectroscopic Characterization Techniques for 3 Nitro 4 Trifluoromethoxy Benzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For 3-Nitro-4-(trifluoromethoxy)benzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and alcohol protons. The three aromatic protons should appear in the downfield region (typically 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and trifluoromethoxy groups. Their splitting pattern would likely be complex due to their relative positions. The proton at position 2 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet. The benzylic methylene (B1212753) protons (-CH₂OH) would typically appear as a singlet around 4.8 ppm, though this could become a doublet if coupled to the hydroxyl proton. oxinst.com The alcohol proton (-OH) signal is variable in position and may appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all carbon environments. The spectrum would show eight distinct signals. The benzylic carbon would be expected around 64 ppm. rsc.org The aromatic carbons would appear between 120 and 150 ppm, with the carbons attached to the electron-withdrawing substituents (C-3, C-4) being significantly deshielded. The carbon of the trifluoromethoxy group (-OCF₃) would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Given the trifluoromethoxy group, ¹⁹F NMR spectroscopy would be an invaluable tool, expected to show a sharp singlet, confirming the presence and electronic environment of the -OCF₃ group.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.2 | d | Ar-H (H-2) |

| ¹H | ~7.8 | dd | Ar-H (H-5) |

| ¹H | ~7.6 | d | Ar-H (H-6) |

| ¹H | ~4.8 | s | -CH₂OH |

| ¹H | Variable | br s | -OH |

| ¹³C | ~150 | s | Ar-C (C-NO₂) |

| ¹³C | ~145 | q | Ar-C (C-OCF₃) |

| ¹³C | ~142 | s | Ar-C (C-CH₂OH) |

| ¹³C | ~129, ~125, ~120 | s | Ar-CH |

| ¹³C | ~121 | q (¹JCF ≈ 257 Hz) | -OCF₃ |

| ¹³C | ~64 | s | -CH₂OH |

| ¹⁹F | ~ -58 | s | -OCF₃ |

Mass Spectrometry Applications, including Supercharging Reagents in ESI-MS

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. Electron Ionization (EI-MS) would likely lead to significant fragmentation of this compound, with expected fragments corresponding to the loss of the hydroxyl group (-OH), the nitro group (-NO₂), and cleavage of the benzylic C-C bond.

In the context of Electrospray Ionization Mass Spectrometry (ESI-MS), compounds structurally similar to this compound have found a unique application. Specifically, 3-nitrobenzyl alcohol (m-NBA) is widely used as a "supercharging reagent". wikipedia.org Supercharging reagents are additives to the ESI solvent that increase the average charge state of analyte ions, particularly proteins and peptides. This is advantageous as it shifts the m/z values of large molecules to a lower range, which can be more easily detected by mass analyzers.

The mechanism of supercharging is complex, but it is believed that reagents like m-NBA alter the properties of the ESI droplets, such as surface tension, facilitating the formation of higher charge states on the analyte. wikipedia.org Given its structural features—a nitro group and a benzyl (B1604629) alcohol moiety—this compound is a strong candidate for investigation as a novel supercharging reagent. The addition of the trifluoromethoxy group could further modify its properties, potentially enhancing its effectiveness in specific applications.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

The IR spectrum of this compound would be dominated by several key absorption bands. A strong, broad band would be observed in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. The aromatic C-H stretching would appear just above 3000 cm⁻¹. The most indicative peaks for the substituents would be the strong asymmetric and symmetric stretching vibrations of the nitro group, found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.netnist.gov Furthermore, the trifluoromethoxy group would produce very strong and characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region. nih.gov

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the symmetric stretch of the nitro group and the aromatic ring vibrations are often strong and easily identifiable.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200-3600 | O-H stretch | Alcohol | Strong, Broad |

| 3000-3100 | C-H stretch | Aromatic | Medium |

| 2850-2960 | C-H stretch | Aliphatic (-CH₂) | Medium |

| ~1530 | N-O asymmetric stretch | Nitro | Strong |

| ~1350 | N-O symmetric stretch | Nitro | Strong |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium-Weak |

| 1100-1300 | C-F stretch | Trifluoromethoxy | Very Strong |

| ~1050 | C-O stretch | Alcohol | Strong |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from its substituted benzene (B151609) ring. The presence of chromophores, particularly the nitro group, and auxochromes like the hydroxyl and trifluoromethoxy groups, significantly influences the absorption maxima (λmax).

The benzene ring itself has characteristic π → π* transitions. The substitution pattern and the electronic nature of the substituents are expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. A strong absorption band, analogous to the E2-band in benzene, would be expected in the 200-240 nm range. More significantly, the presence of the nitro group, in conjugation with the aromatic ring, is expected to give rise to a strong absorption band around 270-290 nm. aatbio.com Additionally, the nitro group can exhibit a weak n → π* transition at longer wavelengths, though this is often obscured by the more intense π → π* bands.

Theoretical and Computational Investigations of 3 Nitro 4 Trifluoromethoxy Benzyl Alcohol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can determine the distribution of electrons within 3-Nitro-4-(trifluoromethoxy)benzyl alcohol, which governs its stability, reactivity, and spectroscopic characteristics. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, alongside the electron-donating hydroxyl (-OH) group on the benzyl (B1604629) framework, creates a complex electronic environment that can be precisely mapped using DFT.

Calculations would typically involve geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various electronic properties can be calculated, including:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack or reduction.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, a negative potential would be expected around the oxygen atoms of the nitro and hydroxyl groups, while a positive potential might be found near the hydrogen of the hydroxyl group and the aromatic ring protons.

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For this compound, several types of reactions could be computationally explored.

Oxidation of the Alcohol: The conversion of the benzyl alcohol moiety to the corresponding benzaldehyde (B42025) is a fundamental transformation. DFT calculations can model this reaction with various oxidizing agents, determining the activation energies and reaction pathways. The electronic effects of the -NO₂ and -OCF₃ substituents would significantly influence the reaction's kinetics and thermodynamics.

Nucleophilic Aromatic Substitution: Although the trifluoromethoxy group is generally stable, the strong electron-withdrawing nature of the nitro group could activate the aromatic ring for nucleophilic attack under certain conditions. Computational studies could predict the feasibility of such reactions and identify the most likely sites for substitution.

Reactions involving the Nitro Group: The nitro group can undergo reduction to form nitroso, hydroxylamino, and ultimately amino derivatives. DFT can be used to model these reduction pathways, which are relevant in both synthetic chemistry and metabolic processes. Studies on related nitrobenzyl derivatives suggest that the initial steps of photolytic reactions involve the nitro group being reduced to nitroso while the benzylic carbon is oxidized.

Atmospheric Reactions: The reaction of benzyl alcohol with atmospheric oxidants like the nitrate (B79036) radical (NO₃•) has been studied computationally. researchgate.netresearchgate.net Such studies reveal that the reaction proceeds via hydrogen atom abstraction from the methyl group. researchgate.net A similar DFT analysis for this compound could predict its atmospheric lifetime and degradation products. researchgate.net

By calculating the energies of transition states, chemists can predict reaction rates and understand how substituents influence reactivity. For example, a reaction force analysis can determine whether structural rearrangement or electronic reordering is the dominant factor in the transformation. researchgate.net

DFT calculations are highly effective at predicting various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental data.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. researchgate.net By comparing the computed infrared and Raman spectra with experimental data, a detailed assignment of the spectral bands to specific molecular motions (e.g., O-H stretch, N-O asymmetric stretch, C-F stretches) can be achieved. globalresearchonline.net Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. scispace.com These theoretical values serve as a powerful tool for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. nih.govijsrset.com This analysis can identify the specific molecular orbitals involved in electronic transitions (e.g., π → π* or n → π* transitions), providing insight into the molecule's electronic structure. ijsrset.com

Below is a table of representative functional groups and their typical experimental and theoretically predictable vibrational frequencies.

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1400-1600 |

| NO₂ | Asymmetric Stretch | 1500-1570 |

| NO₂ | Symmetric Stretch | 1335-1370 |

| C-O (alcohol) | Stretching | 1050-1200 |

| C-O-C (ether) | Asymmetric Stretch | 1200-1275 |

| C-F (in -OCF₃) | Stretching | 1100-1300 |

Data compiled from general spectroscopic tables and computational studies on related compounds. researchgate.netglobalresearchonline.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or other solute molecules).

For this compound, MD simulations can provide critical insights into:

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules interact with each other through non-covalent forces such as hydrogen bonds, dipole-dipole interactions, and London dispersion forces. gatech.edu MD simulations are ideal for studying these interactions. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The nitro and trifluoromethoxy groups are strong electron-withdrawing groups, creating a significant molecular dipole moment that would lead to strong dipole-dipole interactions. MD simulations can quantify the strength and dynamics of these interactions, which are fundamental to understanding properties like solvation, crystal packing, and binding to biological targets. nih.govgatech.edu

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. Instead of studying a single molecule in depth, QSAR analyzes a dataset of related compounds to build a predictive model.

While no specific QSAR studies on this compound exist, numerous studies have been performed on related nitroaromatic compounds to predict properties like toxicity or reduction potential. nih.govnih.govresearchgate.net A hypothetical QSAR study on a series of substituted nitrobenzyl alcohols could be developed to predict a specific biological endpoint.

The process would involve:

Dataset Collection: A set of molecules with varying substituents on the benzyl alcohol core would be assembled, along with their experimentally measured activity (e.g., toxicity to an organism, enzyme inhibition).

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated to quantify its structural, electronic, and physicochemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build a mathematical equation linking the descriptors to the activity.

For nitroaromatic compounds, several key descriptors have been shown to be important in QSAR models: nih.govresearchgate.net

| Descriptor Type | Descriptor Example | Relevance to Nitroaromatic Compounds |

| Electronic | ELUMO (Energy of LUMO) | Represents the electron-accepting ability. A lower ELUMO often correlates with higher toxicity or reactivity for nitroaromatics. nih.gov |

| Electronic | Electrophilicity Index (ω) | A global measure of electrophilicity. Higher values are often linked to greater toxicity. researchgate.net |

| Electronic | Mulliken Charge on Nitro Group | Quantifies the charge localization, which can be important for specific interactions or reaction mechanisms. nih.gov |

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which affects its transport and distribution in biological systems. researchgate.net |

| Topological | Molecular Connectivity Indices | Describe the size, shape, and degree of branching in the molecule. |

A successful QSAR model could then be used to predict the activity of new, untested compounds like this compound, providing a rapid and cost-effective screening tool. The model would help elucidate which properties (e.g., electrophilicity, hydrophobicity) are most important for the desired activity, thereby guiding the synthesis of more potent or safer analogues.

Applications of 3 Nitro 4 Trifluoromethoxy Benzyl Alcohol As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

3-Nitro-4-(trifluoromethoxy)benzyl alcohol is a valuable synthetic intermediate in the construction of complex organic molecules due to the presence of three distinct functional groups: a nitro group, a trifluoromethoxy group, and a primary alcohol. Each of these moieties can be selectively manipulated to introduce new functionalities and build molecular complexity. The benzyl (B1604629) alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group (e.g., a bromide) to allow for nucleophilic substitution reactions.

The nitro group is a versatile functional group that can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation, diazotization, and the formation of heterocyclic rings. The trifluoromethoxy group is generally stable under many reaction conditions and serves to impart unique electronic and physical properties to the final molecule, such as increased lipophilicity and metabolic stability.

The strategic manipulation of these functional groups allows for the sequential construction of complex molecular architectures. For instance, the alcohol can be protected, followed by reduction of the nitro group and subsequent derivatization of the resulting amine. Alternatively, the alcohol can be converted to a leaving group to attach a larger fragment, followed by transformation of the nitro group. This versatility makes this compound a useful building block for creating diverse and complex molecular scaffolds.

Interactive Table: Functional Group Transformations of Substituted Benzyl Alcohols

| Functional Group | Reagents and Conditions | Product Functional Group |

| Primary Alcohol | PCC, CH₂Cl₂ | Aldehyde |

| Primary Alcohol | KMnO₄, NaOH, H₂O | Carboxylic Acid |

| Primary Alcohol | PBr₃, Et₂O | Benzyl Bromide |

| Nitro | H₂, Pd/C, EtOH | Amine |

| Nitro | SnCl₂, HCl | Amine |

Precursor for Pharmacologically Relevant Compounds (e.g., Antitubercular Analogs)

Nitroaromatic compounds are important precursors in the development of pharmacologically active agents, particularly in the field of antitubercular drug discovery. The nitro group can act as a bio-activatable group in certain enzymatic systems within Mycobacterium tuberculosis. Research into related nitro-containing compounds has provided insights into the structural requirements for antitubercular activity.

For example, studies on 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles have highlighted the importance of the dinitrobenzyl moiety for potent in vitro antimycobacterial activity. nih.gov Interestingly, analogs where one of the nitro groups is replaced, such as in 3-nitro-5-(trifluoromethyl)benzyl derivatives, were found to lose their antimycobacterial activity altogether. nih.gov This suggests that the electronic and steric properties of the substituents on the phenyl ring are critical for biological activity.

In a different study, a series of N-benzyl 3,5-dinitrobenzamides were identified as potent anti-TB agents. nih.gov The replacement of a trifluoromethyl group with a nitro group in a related series of compounds led to a significant increase in activity, indicating that the 3,5-dinitrobenzamide (B1662146) core is preferred for this class of compounds. nih.gov While direct studies on this compound as a precursor for antitubercular drugs are not extensively documented, its structural similarity to these active and inactive analogs makes it an interesting candidate for the synthesis of new derivatives. The combination of the nitro group for potential bio-activation and the trifluoromethoxy group for modulating physicochemical properties could lead to the development of novel antitubercular agents.

Research Findings on Related Antitubercular Analogs

| Compound Class | Key Structural Feature | Observation on Antitubercular Activity | Reference |

| 3,5-Dinitrobenzylsulfanyl Tetrazoles | 3,5-Dinitrobenzyl moiety | High in vitro antimycobacterial activity | nih.gov |

| 3-Nitro-5-(trifluoromethyl)benzyl Analogs | 3-Nitro-5-(trifluoromethyl)benzyl moiety | Loss of antimycobacterial activity | nih.gov |

| N-Benzyl 3,5-Dinitrobenzamides | 3,5-Dinitrobenzamide core | Excellent in vitro inhibitory activity | nih.gov |

Derivatization for Material Science Applications (e.g., Polymerization of Related Bromides)

While specific applications of this compound in material science are not widely reported, the derivatization of this molecule can lead to monomers suitable for polymerization. The primary alcohol can be readily converted to other functional groups, such as a benzyl bromide. Benzyl bromides are known to undergo polymerization through various methods, including Friedel-Crafts polymerization.

For instance, the polymerization of 4-(trifluoromethoxy)benzyl bromide via Friedel-Crafts polymerization using a Lewis acid catalyst like aluminum chloride has been reported. This suggests that 3-Nitro-4-(trifluoromethoxy)benzyl bromide, which can be synthesized from the corresponding alcohol, could also serve as a monomer for the synthesis of novel polymers. The resulting polymers would feature the nitro and trifluoromethoxy groups as pendant functionalities along the polymer backbone. These functional groups could impart unique properties to the polymer, such as altered solubility, thermal stability, and refractive index. The nitro groups could also be chemically modified post-polymerization to introduce other functionalities, further expanding the scope of potential applications for these materials.

Utilization in the Construction of Fluorinated Scaffolds

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their chemical and physical properties. nih.gov The trifluoromethoxy group (OCF₃) is a particularly interesting fluorinated substituent due to its high lipophilicity and strong electron-withdrawing nature. beilstein-journals.org this compound serves as a valuable building block for introducing this fluorinated moiety into larger, more complex molecular scaffolds.

The presence of the alcohol and nitro functional groups provides handles for the chemical manipulation and incorporation of this fluorinated phenyl ring into various structures. For example, the alcohol can be used in ether or ester linkages to connect to other parts of a molecule. The nitro group can be reduced to an amine, which can then be used to form amides, sulfonamides, or to construct heterocyclic rings. The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in pharmaceuticals. rsc.org By utilizing this compound, chemists can readily access a variety of fluorinated scaffolds that may exhibit desirable biological or material properties.

Future Research Directions in 3 Nitro 4 Trifluoromethoxy Benzyl Alcohol Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3-Nitro-4-(trifluoromethoxy)benzyl alcohol is a foundational area for future research. Current synthetic strategies for analogous compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future efforts could focus on the development of more streamlined and sustainable approaches.

Key areas for investigation include:

Direct Functionalization: Exploring methods for the direct and selective nitration and trifluoromethoxylation of a suitable benzyl (B1604629) alcohol precursor. This could involve the use of novel nitrating agents or the development of catalytic systems for trifluoromethoxylation that avoid the use of hazardous reagents like trifluoromethyl hypofluorite.

Convergent Synthesis: Designing synthetic pathways where the key fragments are assembled late in the sequence to maximize efficiency. For instance, a Suzuki-Miyaura cross-coupling of a boronic acid derivative with a suitable aromatic partner could offer a modular and flexible route.

Biocatalysis: Investigating the potential of enzymatic transformations to introduce or modify functional groups with high selectivity and under mild conditions. Enzymes such as nitroreductases or alcohol dehydrogenases could be engineered to act on precursors of this compound.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Linear Synthesis | Well-established methodologies | Lower overall yield, more waste generation |

| Convergent Synthesis | Higher overall yield, modularity | Synthesis of complex starting materials |

| Direct Functionalization | Atom economy, reduced step count | Selectivity and control of reaction conditions |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and substrate scope |

Exploration of Undiscovered Reactivity Pathways and Catalytic Systems

The unique electronic properties conferred by the nitro and trifluoromethoxy groups suggest that this compound could exhibit novel reactivity. Future research should aim to explore these pathways through the development of innovative catalytic systems.

Potential areas of focus include:

Oxidation and Reduction Chemistry: The benzyl alcohol moiety is amenable to oxidation to the corresponding aldehyde or carboxylic acid, while the nitro group can be selectively reduced to an amine. Investigating selective catalytic systems, such as those based on palladium or platinum, could provide access to a range of valuable derivatives. mdpi.com The development of chemoselective methods that can differentiate between these two functional groups will be crucial.

C-H Activation: Direct functionalization of the aromatic ring through C-H activation would represent a highly atom-economical approach to further derivatization. Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, could be explored for this purpose.

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of the benzylic alcohol, such as asymmetric oxidation or substitution reactions, would open doors to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating discovery. Future research on this compound would greatly benefit from the application of advanced computational modeling.

Specific areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, identify transition states, and predict reaction kinetics and thermodynamics. This can provide valuable insights into the feasibility of proposed synthetic routes and reactivity pathways.

Spectroscopic and Property Prediction: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of the compound and its derivatives. Furthermore, properties such as bond dissociation energies and electrostatic potentials can be calculated to understand its reactivity profile.

Virtual Screening for Catalysts: Computational screening of potential catalysts for specific transformations can help to identify promising candidates for experimental validation, thereby saving time and resources.

Expansion of Applications in Specialized Chemical Syntheses

The structural features of this compound make it a potentially valuable building block in various areas of chemical synthesis. Future research should focus on demonstrating its utility in the preparation of complex and functional molecules.

Potential applications include:

Synthesis of Biologically Active Molecules: The trifluoromethoxy group is a known bioisostere for other functional groups and can enhance metabolic stability and lipophilicity. acs.org The nitro group can serve as a precursor to an amino group, a common feature in many pharmaceuticals. Therefore, this compound could be a key intermediate in the synthesis of novel drug candidates.

Development of Novel Polymers and Materials: The aromatic ring and the reactive benzyl alcohol functionality could be utilized in the synthesis of new polymers with tailored electronic or physical properties. The presence of the trifluoromethoxy group could impart desirable characteristics such as thermal stability and chemical resistance.

As a Precursor for Heterocyclic Synthesis: The combination of the nitro and amino (after reduction) functionalities on the aromatic ring, along with the benzyl alcohol, provides a versatile platform for the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-nitro-4-(trifluoromethoxy)benzyl alcohol, and how can reaction conditions be optimized for yield?

- Methodology : A two-step approach is commonly employed:

Nitration : Introduce the nitro group to 4-(trifluoromethoxy)benzyl alcohol using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires precise stoichiometric control and monitoring via TLC .

- Key Considerations : The electron-withdrawing trifluoromethoxy group directs nitration to the meta position, but competing para-substitution may occur if reaction conditions are not tightly controlled .

Q. How can the purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm regiochemistry and detect impurities. For example, the benzylic -CH₂OH group typically resonates at δ ~4.7 ppm in ¹H NMR .

- HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS to assess purity and molecular ion peaks (expected [M+H]⁺ = 252.08 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Avoid contact with oxidizing agents (e.g., peroxides) due to the nitro group’s explosivity risk.

- Use inert atmospheres (argon/nitrogen) during reactions to prevent unintended decomposition.

- Store in airtight containers at 2–8°C with desiccants to minimize hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The -OCF₃ group is strongly electron-withdrawing (-I effect), which:

Activates the aromatic ring toward electrophilic attack but deactivates the benzylic position for SN2 reactions.

Stabilizes intermediates in SN1 pathways via resonance.

- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 4-methoxy derivatives) under identical conditions (solvent, temperature) to quantify electronic effects .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Case Study : If experimental ¹⁹F NMR shows unexpected splitting, consider:

Solvent Effects : Polar solvents (e.g., DMSO) may induce conformational changes in the trifluoromethoxy group.

Impurity Analysis : Trace moisture can hydrolyze -OCF₃ to -OH, altering spectral profiles.

Q. How can computational modeling predict the compound’s application in drug discovery?

- Workflow :

Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity.

ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP = ~2.08 predicts moderate blood-brain barrier penetration) .

- Validation : Synthesize derivatives (e.g., ester prodrugs) and correlate in silico predictions with in vitro cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.